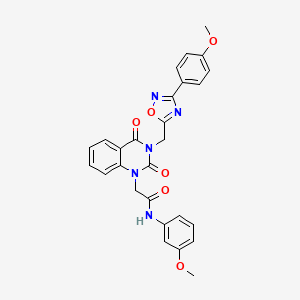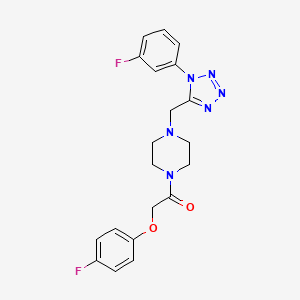
2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this compound includes multiple aromatic rings, a tetrazole group, and a piperazine ring, indicating its likely versatility in synthetic and pharmaceutical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, a multi-step process is typically followed:
Starting Materials: : The synthesis begins with commercially available starting materials: 4-fluorophenol, 3-fluorobenzylamine, and piperazine.
Formation of the Phenoxy Intermediate: : 4-Fluorophenol is reacted with 2-chloroethanoyl chloride under base conditions to form 2-(4-fluorophenoxy)acetyl chloride.
Nucleophilic Substitution: : The acetyl chloride intermediate is treated with piperazine, resulting in the substitution of the chloride with the piperazine group.
Introduction of Tetrazole: : Finally, the tetrazole group is introduced via the reaction of 3-fluorobenzylamine with sodium azide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound might involve optimizing the synthesis route for larger scales, focusing on yield improvement, cost efficiency, and environmental safety. Typical enhancements could include the use of flow chemistry for better heat and mass transfer and the selection of green solvents to reduce environmental impact.
化学反応の分析
Types of Reactions
The compound can undergo several types of reactions:
Oxidation: : It can be oxidized at the piperazine ring or aromatic rings.
Reduction: : Potential reduction sites include the aromatic rings.
Substitution: : Halogen substitution on the fluorophenyl rings is a common reaction.
Common Reagents and Conditions
Oxidation: : Typically, oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: : Nucleophilic aromatic substitution can be achieved using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: : Oxidized derivatives, possibly quinones or N-oxides.
Reduction Products: : Reduced forms, like dihydro compounds or fully hydrogenated rings.
Substitution Products: : Derivatives with different halogen atoms or other substituents replacing fluorine.
科学的研究の応用
Chemistry
In chemistry, this compound is often used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries through functionalization at different reactive sites.
Biology
In biological research, it can serve as a tool to study receptor-ligand interactions, given its structural mimicry of biologically relevant molecules. It might also be used in the development of biological assays.
Medicine
In medicine, it has potential as a pharmacophore in drug design, particularly for diseases where modulation of receptors or enzymes involving piperazine or tetrazole groups is beneficial.
Industry
Industrially, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals, due to its versatile reactivity and stability.
作用機序
The mechanism of action depends on the specific application:
In Biological Systems: : It might bind to specific receptors or enzymes, blocking or modulating their activity. The piperazine ring can interact with various neurotransmitter receptors, while the tetrazole group can mimic carboxylic acid in biological interactions.
In Chemical Reactions: : As an intermediate, it can undergo further chemical transformations, driven by the reactivity of its functional groups.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: : Similar but lacks the tetrazole group, affecting its binding affinity and reactivity.
2-(4-Chlorophenoxy)-1-(4-(3-chlorobenzyl)piperazin-1-yl)ethanone: : Contains chlorines instead of fluorines, influencing its reactivity and potential biological activity.
Tetrazole Substituted Piperazines: : Structurally related compounds where tetrazole modifications can lead to different biological activities.
Uniqueness
What sets 2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone apart is its specific combination of fluorophenyl, tetrazole, and piperazine groups, providing unique opportunities for interaction in both biological and chemical contexts.
In sum, this compound presents intriguing possibilities in multiple scientific domains, making it a valuable subject of ongoing research and development.
特性
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-15-4-6-18(7-5-15)30-14-20(29)27-10-8-26(9-11-27)13-19-23-24-25-28(19)17-3-1-2-16(22)12-17/h1-7,12H,8-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYOMTDWTCNYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

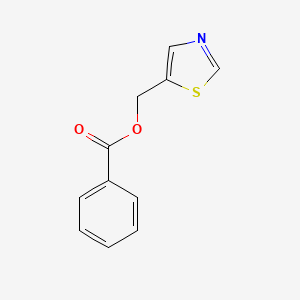
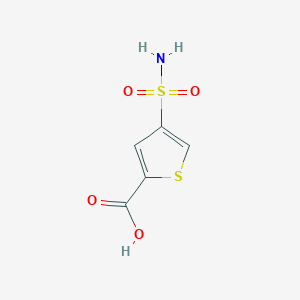
![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)

![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2402063.png)
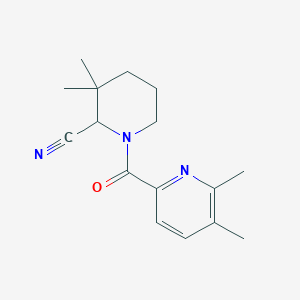
![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)

![1-(5-Bromofuran-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2402068.png)
![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)
![7-[(4-chlorophenyl)methyl]-1,3,4,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2402070.png)
![3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2402073.png)
